
プラミペキソール二塩酸塩
概要
説明
Pramipexole dihydrochloride is a dopamine agonist that works on the nervous system to help treat the symptoms of Parkinson’s disease and Restless Legs Syndrome (RLS) . It is used alone or in combination with other medicines . It is also used to treat symptoms of Parkinson’s disease such as stiffness, tremors, muscle spasms, and poor muscle control .
Synthesis Analysis
A drug-excipient interaction impurity associated with the degradation process of pramipexole was isolated during the stability study of pramipexole extended-release tablets . The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . An efficient and straightforward synthetic approach was developed to prepare the degradation impurity to confirm its proposed degradation pathway and structure .Molecular Structure Analysis
The structure of the impurity was identified and fully characterized using high resolution mass spectrometry, IR and NMR techniques .Chemical Reactions Analysis
The drug-excipient interaction mechanism of its formation was proposed .Physical And Chemical Properties Analysis
Pramipexole dihydrochloride is a white to off-white powder substance. Melting occurs in the range of 296°C to 301°C, with decomposition . It is more than 20% soluble in water, about 8% in methanol, about 0.5% in ethanol, and practically insoluble in dichloromethane .In Vivo
Pramipexole dihydrochloride has been used in a wide range of in vivo studies to investigate the role of dopamine in the brain. For example, Pramipexole dihydrochloride has been used to study the effects of dopamine on learning and memory, reward processing, and motor behavior. It has also been used to study the effects of dopamine on the development of drug addiction and the effects of dopamine depletion on behavior.
In Vitro
Pramipexole dihydrochloride has also been used in a wide range of in vitro studies to investigate the effects of dopamine on cell signaling pathways. For example, Pramipexole dihydrochloride has been used to study the effects of dopamine on the cAMP/PKA and MAPK pathways, as well as the effects of dopamine on gene expression.
作用機序
Target of Action
Pramipexole dihydrochloride is a non-ergot dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors , binding with higher affinity to D3 and D4 receptors . These receptors are primarily found in the striatum and substantia nigra regions of the brain .
Mode of Action
Pramipexole dihydrochloride works by mimicking the role of dopamine, a natural substance in the brain that is needed to control movement . By binding to the D2, D3, and D4 dopamine receptors, pramipexole stimulates dopamine activity on the nerves of the striatum and substantia nigra . This interaction helps alleviate symptoms of Parkinson’s disease such as tremor, rigidity, and bradykinesia (slow movement) .
Biochemical Pathways
Pramipexole’s therapeutic utility in depression is likely to be expressed through alterations in reward mechanisms, which are strongly influenced by dopamine pathways . In healthy participants, repeated pramipexole facilitates reward learning by inhibiting value decay . This mechanism needs to be confirmed in larger clinical trials in depressed patients .
Pharmacokinetics
Pramipexole dihydrochloride is rapidly absorbed and has a distribution volume of 500 L . Its metabolism is negligible (<10%), and it is excreted in urine (90% as unchanged drug) . The time to peak serum concentration is approximately 2 hours for immediate release and 6 hours for extended release . The elimination half-life is 8.5 hours, which increases to 12 hours in the elderly due to reduced renal function with age . Clearance is approximately 30% lower in women .
Result of Action
The primary result of pramipexole’s action is the alleviation of symptoms associated with Parkinson’s disease and Restless Legs Syndrome (RLS) . By stimulating dopamine activity, pramipexole helps improve control of neuromuscular functioning . In the context of depression, pramipexole may facilitate reward learning and potentially alleviate depressive symptoms .
Action Environment
The action, efficacy, and stability of pramipexole can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s age, gender, and renal function . Furthermore, the drug’s action can be influenced by the presence of other medications, as pramipexole may interact with them . Therefore, it’s crucial to consider these factors when prescribing and administering pramipexole dihydrochloride.
生物活性
Pramipexole dihydrochloride has been shown to have a wide range of biological activities. For example, it has been shown to have anticonvulsant, anxiolytic, antidepressant, and antipsychotic activities. It has also been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic activities.
Biochemical and Physiological Effects
Pramipexole dihydrochloride has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to increase dopamine levels in the brain, as well as to increase the release of dopamine from neurons. It has also been shown to modulate the activity of several enzymes, such as cAMP phosphodiesterase, tyrosine hydroxylase, and monoamine oxidase.
実験室実験の利点と制限
Pramipexole dihydrochloride has several advantages for use in laboratory experiments. It is a potent and selective agonist at the D2 and D3 dopamine receptor subtypes, and has a long duration of action. It is also relatively easy to synthesize and can be used in a wide range of laboratory experiments. The main limitation of Pramipexole dihydrochloride is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of Pramipexole dihydrochloride in the body during experiments.
将来の方向性
1. Further research into the effects of Pramipexole dihydrochloride on dopamine receptor subtypes other than the D2 and D3 subtypes.
2. Further research into the effects of Pramipexole dihydrochloride on the cAMP/PKA and MAPK pathways.
3. Further research into the effects of Pramipexole dihydrochloride on the development of drug addiction.
4. Further research into the effects of Pramipexole dihydrochloride on the production of downstream signaling molecules.
5. Further research into the effects of Pramipexole dihydrochloride on the activity of enzymes, such as cAMP phosphodiesterase, tyrosine hydroxylase, and monoamine oxidase.
6. Further research into the effects of Pramipexole dihydrochloride on gene expression.
7. Further research into the effects of Pramipexole dihydrochloride on learning and memory.
8. Further research into the effects of Pramipexole dihydrochloride on reward processing.
9. Further research into the effects of Pramipexole dihydrochloride on motor behavior.
10. Further research into the effects of Pramipexole dihydrochloride on neuroprotection, inflammation, and apoptosis.
科学的研究の応用
プラミペキソール二塩酸塩:科学研究における応用に関する包括的な分析: プラミペキソール二塩酸塩は、科学研究および医療においてさまざまな応用を持つ、非エルゴ型ドーパミン作動薬です。以下は、さまざまな分野におけるそのユニークな応用の包括的な分析です。
神経学:パーキンソン病の治療
プラミペキソール二塩酸塩は、線条体におけるドーパミン受容体を刺激する能力により、パーキンソン病(PD)の症状を治療するために広く使用されています。 それは、日常生活動作(ADL)、運動機能、および症状の昼夜差の改善に効果があることが示されています .
神経学:レストレスレッグ症候群
これは、特発性レストレスレッグ症候群(RLS)の治療にも承認された薬であり、この状態によって引き起こされる不快感を軽減します .
神経保護
研究によると、プラミペキソールはドーパミン作動性ニューロンに神経保護効果を発揮する可能性があり、PDを超えたさまざまな神経変性疾患に有益な可能性があります .
炎症のモジュレーション
研究によると、プラミペキソールはアストロサイトのNLRP3インフラマソームの活性化を阻害する可能性があり、炎症性疾患における潜在的な応用を示唆しています .
生活の質の向上
プラミペキソールのPD患者における生活の質(QoL)への影響を評価するために、臨床試験が行われていますが、結果は依然として不確実です .
虚血再灌流障害
プラミペキソールは、脳全体の虚血再灌流障害後の神経機能改善における潜在的な利点を研究されています .
薬物送達システム
製薬技術の進歩により、プラミペキソール二塩酸塩は、直接脳への送達のための、in situ 熱感受性鼻腔ゲルなどの薬物送達システムの開発に利用されてきました .
併用療法
Safety and Hazards
Pramipexole may cause serious side effects. Some people taking pramipexole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . Side effects such as confusion or hallucinations may be more likely in older adults . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking pramipexole . Common side effects of pramipexole may include muscle spasm or muscle weakness, drowsiness, dizziness, weakness, confusion, memory problems, dry mouth, nausea, constipation, increased urination, or sleep problems (insomnia), unusual dreams .
特性
IUPAC Name |
(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146623 | |
| Record name | Pramipexole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104632-25-9 | |
| Record name | Pramipexole dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pramipexole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



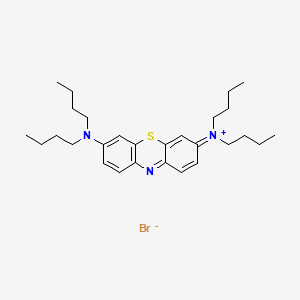
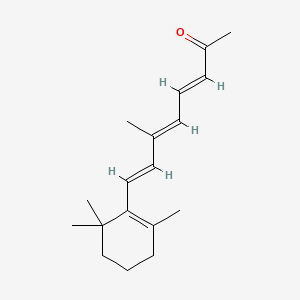
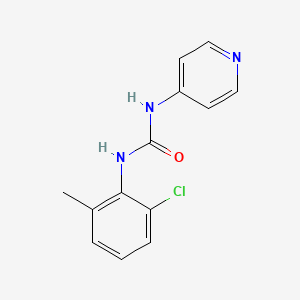
![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)
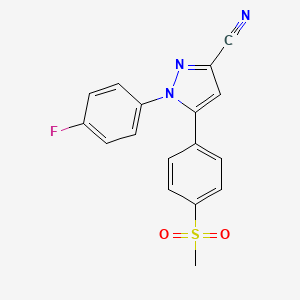
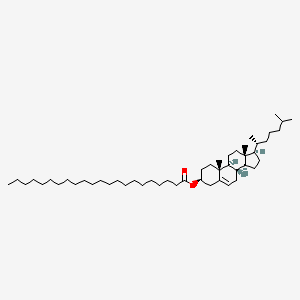
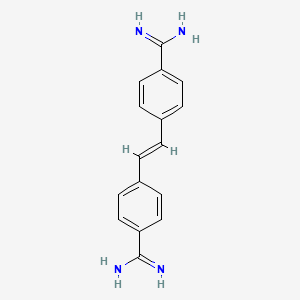
![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)
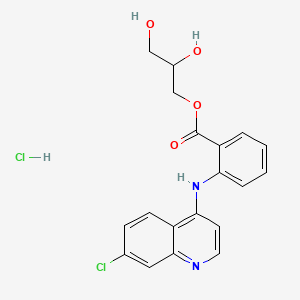
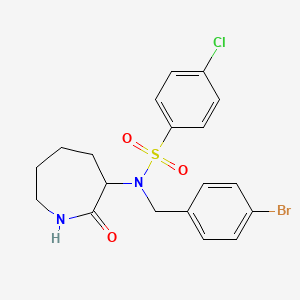

![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
